Hydrin 1
Overview
Description
Preparation Methods
Ninhydrin can be synthesized through several methods. One common synthetic route involves the oxidation of indane-1,2,3-trione. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide . Industrial production methods often involve the use of large-scale oxidation processes to obtain ninhydrin in high yields .
Chemical Reactions Analysis
Ninhydrin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides, and anilines . Besides nitrogen-based nucleophiles, its C-2 position is reactive towards various carbon-, oxygen-, and sulfur-based nucleophiles, resulting in C–C, C–O, and C–S bonds, respectively .
Scientific Research Applications
Ninhydrin has a wide range of scientific research applications. In chemistry, it is used as a reagent for the detection of amino acids and peptides . In biology, it is employed in the qualitative analysis of proteins and the detection of free amino acids in various samples . In medicine, ninhydrin is used in the development of diagnostic tests and the analysis of biological fluids . In industry, it is utilized in the synthesis of complex molecular architectures and the development of new materials .
Mechanism of Action
The mechanism of action of ninhydrin involves its strong electrophilic nature, which allows it to react with nucleophiles. The central carbonyl group of ninhydrin is highly reactive towards nucleophiles, leading to the formation of various condensation products . The molecular targets and pathways involved in these reactions include the formation of C–C, C–O, and C–S bonds, as well as the production of Ruhemann’s purple when reacting with primary amines and α-amino acids .
Comparison with Similar Compounds
Ninhydrin can be compared with other similar compounds such as indane-1,2,3-trione and its derivatives. One of the unique features of ninhydrin is its ability to form highly colored condensation products with primary amines and α-amino acids, which is not commonly observed with other similar compounds . Other similar compounds include indane-1,2,3-trione, 2,2-dihydroxyindane-1,3-dione, and various indanone derivatives .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H93N21O16S2/c1-3-29(2)45-53(91)72-35(17-18-41(60)80)49(87)75-38(24-42(61)81)50(88)76-39(28-96-95-27-32(59)46(84)74-37(51(89)77-45)23-30-13-15-31(79)16-14-30)54(92)78-22-8-12-40(78)52(90)71-33(10-6-20-66-56(62)63)47(85)69-25-43(82)68-26-44(83)70-34(9-4-5-19-58)48(86)73-36(55(93)94)11-7-21-67-57(64)65/h13-16,29,32-40,45,79H,3-12,17-28,58-59H2,1-2H3,(H2,60,80)(H2,61,81)(H,68,82)(H,69,85)(H,70,83)(H,71,90)(H,72,91)(H,73,86)(H,74,84)(H,75,87)(H,76,88)(H,77,89)(H,93,94)(H4,62,63,66)(H4,64,65,67)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,45?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRAYGWQMPNTHC-CAOVDFMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H93N21O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122842-47-1 | |
Record name | Hydrin 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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